molecular formula C11H11NO B8748310 1-N-glycidylindole

1-N-glycidylindole

Cat. No. B8748310
M. Wt: 173.21 g/mol
InChI Key: LDCGJHXNODDHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06204274B1

Procedure details

Epibromohydrin (0.73 ml, 8.5 mmole) was added to a stirred solution of indole (1.0 g, 8.5 mmole) and sodium hydride (0.34 g, 8.5 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for two hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a light yellow colored oil (1.45 g). This was purified by flash silica gel chromatography (30% ethyl acetate in hexane) to afford the titled product as a light oil (1.37 g, 93% yield).
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Br.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[H-].[Na+].O>CN(C=O)C>[CH2:1]([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH:3]1[O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0.34 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into CH2Cl2 (3×25 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (25 ml), brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude product as a light yellow colored oil (1.45 g)
CUSTOM
Type
CUSTOM
Details
This was purified by flash silica gel chromatography (30% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)N1C=CC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.